Cas no 21102-95-4 (BMY 7378 dihydrochloride)

BMY 7378 dihydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
- BMY 7378 dihydrochloride
- 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
- 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione,dihydrochloride
- 8-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
- BMY 7378
- 8-(2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ETHYL)-8-AZASPIRO(4,5)DECANE-7,9-DIONE DIHYDROCHLORIDE
- 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
- BMY7378 HCl
- KC07KV8T5O
- 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
- BMY7378
- N-(2-(4-(o-Methoxyphenyl)-1-piperazinyl)ethyl)-1,1-cyclopentanediacetimide dihydrochloride
- 8-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione dihydrochlo
- bmy-7378 free base dihydrochloride
- SR-01000075542
- BCP02522
- EU-0100206
- B-134
- 21102-95-4
- 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride
- HB2136
- MG-0114
- SW219365-1
- WAA10295
- CCG-221510
- 8-Chloro-11-(1-piperazinyl)-5H-dibe nzo[b,e][1,4]diazepine
- Tox21_500206
- SCHEMBL987183
- Q27894467
- BMY 7378 dihydrochloride, >=98% (HPLC), solid
- AKOS015999114
- HY-100554
- NIBOMXUDFLRHRV-UHFFFAOYSA-N
- azaspiro[4.5]decane-7,9-dione dihydrochloride
- 8-AZASPIRO(4.5)DECANE-7,9-DIONE, 8-(2-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-, DIHYDROCHLORIDE
- MFCD00153771
- CHEMBL543741
- UNII-KC07KV8T5O
- s2691
- NCGC00093679-01
- LP00206
- EX-A2035
- DA-35011
- AC-26868
- SR-01000075542-3
- C74006
- C17H17ClN4
- 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl-
- BMY 7378?
- CS-0019699
- DTXSID10175334
- BMY 7378 2HCl
- SR-01000075542-1
- NCGC00260891-01
- 8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:2)
- J-013847
-
- MDL: MFCD00153771
- Renchi: 1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
- Clave inchi: NIBOMXUDFLRHRV-UHFFFAOYSA-N
- Sonrisas: Cl[H].Cl[H].O=C1C([H])([H])C2(C([H])([H])C(N1C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])N(C3=C([H])C([H])=C([H])C([H])=C3OC([H])([H])[H])C([H])([H])C1([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C2([H])[H]
Atributos calculados
- Calidad precisa: 457.19000
- Masa isotópica única: 457.19
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 5
- Complejidad: 547
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: nothing
- Superficie del Polo topológico: 53.1
Propiedades experimentales
- Color / forma: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- Denso: 1.22
- Punto de fusión: 196.5-198.5 °C
- Punto de ebullición: 585.6°C at 760 mmHg
- Punto de inflamación: 307.9°C
- índice de refracción: 1.605
- Disolución: H2O: soluble
- PSA: 53.09000
- Logp: 4.07140
BMY 7378 dihydrochloride Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H317-H319
- Declaración de advertencia: P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Rtecs:GY3996000
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
BMY 7378 dihydrochloride Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
BMY 7378 dihydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7377-100 mg |
BMY 7378 |
21102-95-4 | >98% | 100mg |
$450.0 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203849A-50mg |
BMY 7378 dihydrochloride, |
21102-95-4 | 50mg |
¥1542.00 | 2023-09-05 | ||
Chemenu | CM139550-1g |
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride |
21102-95-4 | 95% | 1g |
$1851 | 2021-08-05 | |
DC Chemicals | DC7377-250 mg |
BMY 7378 |
21102-95-4 | >98% | 250mg |
$900.0 | 2022-03-01 | |
DC Chemicals | DC7377-1 g |
BMY 7378 |
21102-95-4 | >98% | 1g |
$1800.0 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B129688-100mg |
BMY 7378 dihydrochloride |
21102-95-4 | ≥98% | 100mg |
¥1750.90 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025713-50mg |
BMY 7378 |
21102-95-4 | 97% | 50mg |
¥1209 | 2023-02-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3046-10 mg |
BMY 7378 dihydrochloride |
21102-95-4 | 97.67% | 10mg |
¥279.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203849-10 mg |
BMY 7378 dihydrochloride, |
21102-95-4 | 10mg |
¥331.00 | 2023-07-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5938-200mg |
BMY 7378 |
21102-95-4 | 98% | 200mg |
¥2448.00 | 2023-09-10 |
BMY 7378 dihydrochloride Literatura relevante
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
21102-95-4 (BMY 7378 dihydrochloride) Productos relacionados
- 1592543-96-8(2-(5-chloro-1-benzofuran-2-yl)butanoic acid)
- 2059932-50-0(tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate)
- 2248373-45-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate)
- 1036874-79-9(4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride)
- 1539464-05-5(2,1-Benzothiazole-3-carbaldehyde)
- 890098-76-7(2-Acetoxy-2',3'-dichlorobenzophenone)
- 2624129-56-0(3-{nitroso(pyridin-4-yl)methylamino}propanoic acid)
- 1518904-33-0(1-(2-isocyanatoethyl)-4-(methylsulfanyl)benzene)
- 1921245-28-4((1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine)
- 958229-45-3(benzyl 4,4,4-trifluoro-2-methylbutanoate)
